1-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Substitution Reactions: Introduction of the phenyl and propan-2-yl groups through nucleophilic substitution reactions.
Amidation: Formation of the carboxamide group by reacting the triazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: For small-scale production.
Continuous Flow Chemistry: For large-scale production, offering better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or interference with cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1H-1,2,3-triazole-4-carboxamide
- N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Properties
IUPAC Name |
1-phenyl-N-(2-phenylethyl)-5-propan-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15(2)19-18(22-23-24(19)17-11-7-4-8-12-17)20(25)21-14-13-16-9-5-3-6-10-16/h3-12,15H,13-14H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCVYLJXBJEFOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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